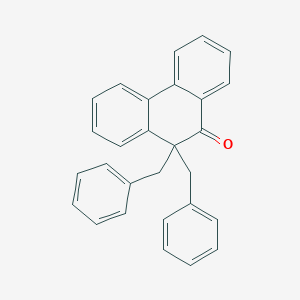

10,10-dibenzyl-9(10H)-phenanthrenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H22O |

|---|---|

Molecular Weight |

374.5g/mol |

IUPAC Name |

10,10-dibenzylphenanthren-9-one |

InChI |

InChI=1S/C28H22O/c29-27-25-17-8-7-15-23(25)24-16-9-10-18-26(24)28(27,19-21-11-3-1-4-12-21)20-22-13-5-2-6-14-22/h1-18H,19-20H2 |

InChI Key |

FPCFBDOVLYEWCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)CC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 10,10 Dibenzyl 9 10h Phenanthrenone and Derivatives

Strategies for Constructing the 9(10H)-Phenanthrenone Core

The synthesis of the tricyclic phenanthrenone (B8515091) system is a critical first phase. Various methods have been developed, leveraging different precursors and reaction types to achieve this structural milestone.

Precursor-based Approaches from Anthrone (B1665570) and Phenanthrenequinone (B147406) Analogues

The use of readily available polycyclic precursors like phenanthrenequinone is a cornerstone of phenanthrenone synthesis. Phenanthrene-9,10-dione, which serves as a key phenanthrenequinone analogue, is commonly prepared through the direct oxidation of phenanthrene (B1679779).

Once obtained, phenanthrene-9,10-dione offers a versatile platform for accessing the 9(10H)-phenanthrenone core. For instance, it can undergo nucleophilic addition reactions at one of its carbonyl groups. A documented example involves the reaction of phenanthrene-9,10-dione with a carbanion, leading to the formation of a 10-hydroxy-10-alkyl-9(10H)-phenanthrenone derivative. rsc.org One such reported synthesis is the reaction with 1,3-diphenylacetone (B89425) in the presence of potassium hydroxide (B78521) (KOH) in methanol, which yields a C10-functionalized adduct. rsc.org Another pathway involves the reaction with reagents like hydrogen peroxide in the presence of a base, which can lead to different functionalized products. rsc.org These reactions functionalize the C10 position and convert the quinone into a phenanthrenone derivative simultaneously.

Furthermore, phenanthrene-9,10-dione can be reduced to its corresponding diol, phenanthrene-9,10-diol, which can then be selectively mono-oxidized to yield the 9(10H)-phenanthrenone skeleton. Alternatively, the diol can be alkylated. A procedure using dimethyl sulfate (B86663) and a phase-transfer catalyst demonstrates the conversion of phenanthrene-9,10-dione to 9,10-dimethoxyphenanthrene, showcasing the reactivity of this precursor system. orgsyn.org

While anthrone itself is an isomer of anthracenol, its direct conversion to the phenanthrenone skeleton is less commonly cited. However, syntheses of anthrone derivatives are well-established, often proceeding from anthraquinones via reduction. rsc.org

Palladium-Catalyzed Annulation and Related C-C Bond Forming Reactions

Modern organic synthesis frequently employs palladium catalysis for the efficient construction of complex carbocyclic frameworks. Several palladium-catalyzed methods are effective for building the phenanthrene and 9,10-dihydrophenanthrene (B48381) core, which can then be oxidized to the target 9(10H)-phenanthrenone.

One notable strategy involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.comresearchgate.netespublisher.com This approach has been successfully used to synthesize a variety of 9,10-dihydrophenanthrene derivatives from vinyl bromoaldehydes. espublisher.comespublisher.com The reaction typically utilizes a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand (e.g., PPh₃) and a base like cesium carbonate (Cs₂CO₃). espublisher.comespublisher.com This methodology is significant as it allows for the introduction of various substituents on the newly formed ring. espublisher.com

| Starting Material (Vinyl Bromoaldehyde derivative) | Product (9,10-Dihydrophenanthrene derivative) | Catalyst System | Yield |

|---|---|---|---|

| 2-(1-Bromonaphthalen-2-yl)-2-propen-1-ol | 9,10-Dihydrophenanthrene | Pd(OAc)₂, PPh₃, Cs₂CO₃, TBAC in DMF | Good |

| Substituted Aromatic Bromoaldehydes | Mono- and Di-alkylated Phenanthrenes | Pd(OAc)₂, PPh₃, Cs₂CO₃ in DMF | Moderate to Good |

Another powerful method is the palladium-catalyzed aerobic dehydrogenation of cyclic ketones. nih.gov While this can sometimes lead to full aromatization to form phenols, specific catalyst systems, such as Pd(DMSO)₂(TFA)₂, can selectively dehydrogenate saturated cyclic ketones to their α,β-unsaturated counterparts. Applying this logic, a 9,10-dihydrophenanthrene could be oxidized to a dihydro-phenanthrenone, which could then be dehydrogenated to 9(10H)-phenanthrenone under controlled conditions.

Photocyclization Routes to Phenanthrenone Derivatives

Photocyclization reactions provide an alternative and often elegant route to polycyclic aromatic systems. The oxidative photocyclization of stilbene (B7821643) derivatives is a classic and widely used method for preparing the phenanthrene skeleton. espublisher.com This process typically involves irradiation with UV light in the presence of an oxidizing agent. The resulting phenanthrene can then be oxidized to phenanthrene-9,10-dione and subsequently converted to the desired phenanthrenone.

More contemporary approaches utilize photocatalysis for intramolecular cycloaromatization. For example, methods have been developed for the synthesis of 10-phenanthrenols from ortho-biaryl-appended 1,3-dicarbonyl compounds. These reactions can proceed under mild, oxidant-free conditions, offering a high degree of atom economy. The resulting phenanthrols exist in tautomeric equilibrium with their keto form, the phenanthrenone.

Installation of Dibenzylic Substituents at the C10 Position

With the 9(10H)-phenanthrenone core in hand, the final and defining step is the introduction of two benzyl (B1604629) groups at the C10 position. This transformation converts the core structure into the specific target compound, 10,10-dibenzyl-9(10H)-phenanthrenone.

Alkylation and Functionalization Reactions at the 10-Position

The key transformation to achieve the target molecule is the dialkylation of the 9(10H)-phenanthrenone core. The carbon at the 10-position is flanked by a carbonyl group and an aromatic system, making its protons acidic and susceptible to deprotonation by a suitable base. This generates an enolate nucleophile, which can then react with an electrophile like benzyl bromide or benzyl chloride.

A plausible and chemically sound procedure for the synthesis of this compound involves the sequential or one-pot double alkylation of 9(10H)-phenanthrenone. The reaction would proceed as follows:

Treatment of 9(10H)-phenanthrenone with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the phenanthrenone enolate.

Addition of at least two equivalents of an electrophilic benzylating agent, such as benzyl chloride or benzyl bromide. The enolate attacks the benzyl halide via an Sₙ2 reaction to form 10-benzyl-9(10H)-phenanthrenone.

A second deprotonation and subsequent alkylation at the same C10 position yields the final product, this compound.

This type of base-mediated alkylation is a standard transformation in organic chemistry. Analogous reactions have been reported for similar heterocyclic systems. For example, 10H-1,9-diazaphenothiazine has been successfully alkylated at the 10-position with benzyl chloride using sodium hydride in DMF. nih.gov Furthermore, chemoenzymatic methods for the formal α-benzylation of various cyclic ketones have also been developed, underscoring the viability of introducing benzyl groups adjacent to a carbonyl within a ring system. tudelft.nlresearchgate.net

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 10H-1,9-diazaphenothiazine | NaH, Benzyl Chloride in DMF | 10-Benzyl derivative | nih.gov |

| 9,10-Phenanthrenequinone | 1,3-Diphenylacetone, KOH in MeOH | C10-adduct | rsc.org |

| Cyclic Ketones | Organobismuth catalyst, Aldehyde, Ene-reductase | α-Benzyl Cyclic Ketone | tudelft.nlresearchgate.net |

Approaches to Stereocontrol in Syntheses (if applicable to the specific compound)

For the specific target compound, this compound, the C10 position is not a stereocenter because it bears two identical benzyl substituents. Therefore, stereocontrol at this position is not a factor in its synthesis.

However, if two different substituents were to be installed at the C10 position (e.g., a benzyl group and a methyl group), the C10 carbon would become a chiral center. In such cases, the synthesis of a single enantiomer would require stereocontrolled approaches. This could involve the use of a chiral auxiliary on the phenanthrenone core, the application of a chiral base for deprotonation, or the development of an enantioselective catalytic alkylation, similar to the strategies employed in the asymmetric α-benzylation of other cyclic ketones. researchgate.net

Multi-step Synthetic Sequences and Retrosynthetic Analysis for Complex Analogues

The construction of intricate molecules such as this compound and its analogues necessitates a carefully planned multi-step synthetic strategy. A retrosynthetic approach is invaluable for identifying viable starting materials and key transformations.

Retrosynthetic Analysis

A logical retrosynthetic takedown of the target molecule, this compound (I), begins with the disconnection of the two C-C bonds of the benzyl groups at the C10 position. This leads back to the enolate of 9(10H)-phenanthrenone (II) and two equivalents of a benzyl electrophile, such as benzyl bromide. The 9(10H)-phenanthrenone (II) core can be envisioned as arising from the selective oxidation of 9-phenanthrol (III) or the selective reduction of the readily available phenanthrene-9,10-dione (IV). Both 9-phenanthrol and phenanthrene-9,10-dione can be synthesized from the parent hydrocarbon, phenanthrene.

For more complex analogues, which may contain additional substituents on the phenanthrene backbone, the retrosynthetic analysis would further involve disconnection of these substituents at an early stage. For instance, the synthesis of sterically hindered phenanthrene cores can be achieved through methods like the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. espublisher.comresearchgate.netthieme-connect.deresearchgate.net This approach allows for the construction of a substituted phenanthrene framework which can then be elaborated to the desired phenanthrenone.

Proposed Multi-step Synthesis

Based on the retrosynthetic analysis, a plausible forward synthesis for this compound (I) can be proposed, starting from a suitable phenanthrene precursor.

Step 1: Synthesis of the 9(10H)-phenanthrenone Core

There are several established routes to obtain the key intermediate, 9(10H)-phenanthrenone (II).

From 9-Phenanthrol (III): Commercially available or synthesized 9-phenanthrol can be oxidized to 9(10H)-phenanthrenone. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to phenanthrene-9,10-dione. One potential method involves the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. A patent describes the synthesis of 9-hydroxyphenanthrene (9-phenanthrol) and its derivatives, which can serve as a starting point. nih.gov The synthesis of 9-phenanthrol itself can be achieved through methods such as the ring expansion of fluorenone using diazomethane. crdeepjournal.orgprepchem.com

From Phenanthrene-9,10-dione (IV): A selective reduction of one of the carbonyl groups of phenanthrene-9,10-dione can yield 9(10H)-phenanthrenone. This can be challenging as over-reduction to phenanthrene-9,10-diol is a common side reaction. researchgate.net However, controlled catalytic hydrogenation or the use of specific reducing agents might achieve the desired selectivity. For instance, the oxidation of certain polycyclic arenes has been reported to yield a mixture containing 10-hydroxyphenanthren-9(10H)-one, a tautomer of 9(10H)-phenanthrenone. thieme-connect.deespublisher.com

Step 2: Gem-Dibenzylation at the C10 Position

The crucial step in the synthesis is the introduction of two benzyl groups at the C10 position of 9(10H)-phenanthrenone (II). This gem-dialkylation of a ketone is often accomplished in a stepwise manner.

The first benzylation can be achieved by treating 9(10H)-phenanthrenone with a suitable base to form the corresponding enolate, followed by the addition of benzyl bromide. The choice of base is critical to ensure complete enolate formation without promoting side reactions. Common bases for this purpose include lithium diisopropylamide (LDA) or sodium hydride.

The introduction of the second benzyl group onto the now-monobenzylated intermediate presents a significant steric challenge. The C10 position is now considerably more hindered. A stronger base or more forcing reaction conditions may be necessary to deprotonate the C10 position again to form the enolate for the second alkylation.

Phase-transfer catalysis (PTC) offers a powerful and often milder alternative for such alkylations. researchgate.netnih.govcrdeepjournal.orgcore.ac.ukacsgcipr.org The use of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst can facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase containing the benzyl bromide. This technique has been successfully employed for the C-alkylation of other cyclic ketones and heterocyclic systems. nih.gov

A general representation of the alkylation steps is shown in the table below:

| Step | Reactant | Reagents and Conditions | Product |

| 2a | 9(10H)-phenanthrenone | 1. Base (e.g., LDA, NaH) or PTC (e.g., TBAB, NaOH) 2. Benzyl bromide | 10-Benzyl-9(10H)-phenanthrenone |

| 2b | 10-Benzyl-9(10H)-phenanthrenone | 1. Stronger Base or more forcing PTC conditions 2. Benzyl bromide | This compound |

Detailed Research Findings

While a direct, documented synthesis of this compound is not readily found in the literature, research on the synthesis of related substituted phenanthrenes provides valuable insights. For example, the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes demonstrates that substitution at the C10 position is achievable. core.ac.ukresearchgate.netorgsyn.org These methods often involve the reaction of anions of 9-phenanthrol or 9-aminophenanthrene (B1211374) with aryl halides.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of various mono- and di-alkylated phenanthrene derivatives. espublisher.comespublisher.comespublisher.comresearchgate.net These methodologies could potentially be adapted to first construct a dibenzylated phenanthrene backbone, which could then be selectively oxidized to the desired phenanthrenone. However, controlling the regioselectivity of the final oxidation step would be a critical challenge.

The synthesis of complex analogues with substitutions on the aromatic rings can be approached by utilizing more elaborate starting materials. The acid-catalyzed bisannulation of substituted benzenediacetaldehydes with various alkynes provides a modular route to a wide range of sterically hindered and electronically diverse phenanthrene skeletons. espublisher.comresearchgate.netthieme-connect.deresearchgate.net These pre-functionalized phenanthrenes can then be subjected to the synthetic sequence outlined above to generate a library of complex this compound analogues.

The table below summarizes the key intermediates and the target compound discussed:

| Compound Name | Structure |

| This compound | |

| 9(10H)-phenanthrenone | |

| 9-Phenanthrol | |

| Phenanthrene-9,10-dione | |

| 10-Benzyl-9(10H)-phenanthrenone | |

| Benzyl bromide |

Reactivity and Mechanistic Insights of 10,10 Dibenzyl 9 10h Phenanthrenone Systems

Electrophilic and Nucleophilic Reactivity at the Ketone and Phenanthrene (B1679779) Moieties

The reactivity of 10,10-dibenzyl-9(10H)-phenanthrenone is characterized by two primary sites of reaction: the carbonyl group and the phenanthrene aromatic rings.

Ketone Moiety : The carbonyl group (C=O) at the 9-position exhibits typical ketonic reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to the formation of an alcohol (10,10-dibenzyl-9,10-dihydrophenanthren-9-ol) upon reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride. The carbonyl oxygen, with its lone pairs of electrons, is nucleophilic and can be protonated by acids, which is a key initial step in acid-catalyzed reactions.

Phenanthrene Moiety : The phenanthrene skeleton is an electron-rich aromatic system, making it a target for electrophilic substitution reactions. However, the reactivity of specific positions is heavily influenced by substituents. Studies on related phenanthrene systems show that substituents at the 10-position significantly affect the rates of electrophilic attack at the 9-position. rsc.org For example, an electron-donating methyl group at C-10 increases the rate of detritiation at C-9 by a factor of 180 compared to unsubstituted phenanthrene, while an electron-withdrawing chloro group decreases it. rsc.org In this compound, the sp³-hybridized C-10 atom interrupts the full aromaticity of a phenanthrene ring, and the bulky benzyl (B1604629) groups provide significant steric hindrance, which would direct electrophilic attack away from the sterically crowded positions (1 and 8) towards the more accessible rings. Research on related 9,10-dialkoxyphenanthrenes indicates that electrophilic substitution, such as Friedel-Crafts acylation, can proceed, suggesting the phenanthrene core remains reactive despite substitution at the 9 and 10 positions. orgsyn.org

Intramolecular Rearrangements and Cyclizations

The unique arrangement of the benzyl groups relative to the phenanthrene core in this compound and its derivatives creates opportunities for complex intramolecular reactions.

A significant reaction pathway for the reduced form of this compound is an acid-catalyzed intramolecular cyclization. This process is analogous to the transannular ring closure observed in 10-benzyl-9,10-dihydroanthracen-9-ols, which are readily formed from the corresponding anthracenone. nih.gov The reaction proceeds through the alcohol intermediate, 10,10-dibenzyl-9,10-dihydrophenanthren-9-ol.

The proposed mechanism involves the following steps:

Protonation : The hydroxyl group of the alcohol is protonated by an acid catalyst.

Carbocation Formation : The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the 9-position.

Intramolecular Electrophilic Attack : The carbocation is attacked by the electron-rich π-system of one of the adjacent benzyl rings in a transannular fashion.

Deprotonation : Loss of a proton from the attacked benzyl ring re-establishes aromaticity and yields the final, highly rigid pentacyclic structure of a homotriptycene derivative.

This cyclization is particularly efficient when the benzyl ring possesses electron-releasing groups, which further activates it toward electrophilic substitution. nih.gov

Table 1: Acid-Catalyzed Cyclization of Phenanthrenone (B8515091) Precursor

| Step | Reactant | Reagent/Condition | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Reducing Agent (e.g., NaBH₄) | 10,10-dibenzyl-9,10-dihydrophenanthren-9-ol | Reduction of the ketone to the corresponding secondary alcohol. |

| 2 | 10,10-dibenzyl-9,10-dihydrophenanthren-9-ol | Acid Catalyst (e.g., H₂SO₄) | Homotriptycene Derivative | Intramolecular cyclization via a carbocation intermediate, yielding a pentacyclic system. nih.gov |

In the absence of efficient cyclization, the reduced form, 10,10-dibenzyl-9,10-dihydrophenanthren-9-ol, can undergo a disproportionation reaction. nih.gov This type of reaction is well-documented for related hydroquinones and their derivatives, such as 9,10-dihydroxyanthracene. researchgate.net A disproportionation reaction involves a redox process where molecules of the same compound are simultaneously oxidized and reduced.

In this context, one molecule of the alcohol (10,10-dibenzyl-9,10-dihydrophenanthren-9-ol) is oxidized back to the starting ketone (this compound), while a second molecule is reduced to the corresponding hydrocarbon (10,10-dibenzyl-9,10-dihydrophenanthrene). This process represents a competing pathway to the acid-catalyzed cyclization. nih.gov

Photoreactions and Photophysical Processes

The extended π-system and the carbonyl group make this compound a candidate for photochemical transformations. The mechanisms can often be inferred from studies on analogous aromatic quinones.

The photoreduction of ketones is a classic photochemical reaction. For this compound, the process is expected to be analogous to that of 9,10-phenanthrenequinone (PQ). dntb.gov.uanih.gov Upon absorption of UV light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can abstract a hydrogen atom from a suitable donor (like a solvent or another molecule) to generate a ketyl radical.

In systems like PQ, reduction can proceed in two one-electron steps. nih.gov

A one-electron reduction produces a semiquinone radical. This species is unstable and highly reactive.

A second one-electron reduction converts the semiquinone to the hydroquinone (B1673460) dianion, which upon protonation gives the 9,10-diol.

This redox cycling, especially in the presence of oxygen, can generate reactive oxygen species (ROS) like superoxide (B77818) radicals. nih.gov The photoreduction of PQ has been studied in the presence of various hydrogen donors, including polymers, confirming the viability of this pathway. dntb.gov.ua

Table 2: Proposed Photoreduction Steps for this compound

| Step | Species | Process | Resulting Species |

|---|---|---|---|

| 1 | Ketone (Ground State) | Photon Absorption (hν) | Excited Singlet/Triplet State Ketone |

| 2 | Excited Ketone | Hydrogen Abstraction / 1e⁻ Reduction | Ketyl Radical / Semiquinone-type Radical |

| 3 | Radical Intermediate | Hydrogen Abstraction / 1e⁻ Reduction | Alcohol (Diol analogue) |

The radical intermediates generated during photoreduction, such as the ketyl radical, can potentially undergo coupling reactions. If the concentration of the starting material is high, two of these radicals could combine to form a pinacol-type dimer. Such photodimerization is a known reaction for aromatic ketones.

While specific studies on the photopolymerization of this compound are not prominent, the formation of radical species opens up this possibility. Photochemical reactions involving phenanthrene derivatives can lead to complex structures through radical addition and cyclization cascades. rsc.org If the radical intermediates are sufficiently stable and reactive, they could initiate a chain-growth polymerization process, especially in the presence of other reactive monomers. These dimerization and polymerization reactions are highly dependent on specific conditions such as solvent, concentration, light intensity, and the presence of radical initiators or quenchers.

Transition Metal-Mediated Transformations Involving Phenanthrenone Structures

The phenanthrenone core, a key structural motif in various natural products and functional materials, serves as a versatile scaffold for a range of transition metal-catalyzed reactions. These transformations are pivotal in constructing complex molecular architectures and accessing novel chemical entities. The reactivity of the phenanthrenone system is often dictated by the nature of the transition metal catalyst, the ligands employed, and the specific reaction conditions, leading to diverse and often selective outcomes.

Transition metal catalysis offers a powerful toolkit for the functionalization of phenanthrenone derivatives. A systematic study has shown that the reaction of related enynone systems with alkenes can proceed through different metal-dependent pathways. nih.gov For instance, certain transition metals may favor pathways leading to dihydronaphthalene (DHN) derivatives, while others might direct the reaction towards the formation of cyclic ortho-quinodimethanes (o-QDMs). nih.gov This divergence in reaction pathways underscores the critical role of the metal catalyst in dictating the final product.

The versatility of transition metal catalysis is further highlighted by the ability to perform a variety of transformations. For example, cationic complexes of transition metals such as rhodium, iridium, and iron with ligands like 2,2′-bipyridyl or 1,10-phenanthroline (B135089) have been shown to function as phase-transfer catalysts. rsc.org This dual functionality allows for their use in consecutive reactions that combine metal-complex catalysis with phase-transfer catalysis, expanding the synthetic utility of these systems. rsc.org

In the context of the specific this compound system, while direct catalytic applications are a subject of ongoing research, the broader class of phenanthrenone derivatives has been shown to undergo transformations such as selective reduction of the carbonyl group. rsc.org For instance, the reduction of a phenanthrenone to its corresponding hydroxyl or methylene (B1212753) derivative demonstrates the potential for controlled functional group manipulation, a key aspect of synthetic chemistry. rsc.org

Interactive Table: Catalytic Transformations of Phenanthrenone Analogs

| Catalyst System | Substrate Type | Reaction Type | Product Type |

|---|---|---|---|

| Transition Metal | Enynone/Alkene | Cycloaddition | 1,2-Dihydronaphthalene |

| Transition Metal | Enynone/Alkene | Cycloaddition | Cyclic-o-Quinodimethane |

| [Rh(2,2'-bipyridyl)₂Cl₂]⁺Cl⁻ | Various | Phase-Transfer Catalysis | Various |

The mechanisms of transition metal-catalyzed reactions involving phenanthrenone systems are often intricate, proceeding through a series of well-defined organometallic intermediates. Understanding the nature and reactivity of these intermediates is crucial for controlling reaction outcomes and designing more efficient catalytic systems.

A common mechanistic feature in many transition metal-catalyzed reactions is the coordination of the metal to a π-system of the organic substrate. youtube.com In the case of phenanthrenone derivatives, the aromatic rings or the carbonyl group can serve as coordination sites. This initial coordination activates the substrate towards subsequent transformations. For instance, in reactions involving alkynes, a transition metal can coordinate to the carbon-carbon triple bond, making it susceptible to nucleophilic attack. youtube.com This type of activation can lead to the formation of new ring systems. youtube.com

Computational studies have provided significant insights into the nature of these intermediates. For example, in copper-catalyzed Ullmann-type reactions, which are relevant to the functionalization of aryl systems present in phenanthrenones, the formation of LCu(I)(nucleophile) complexes has been identified as a key step. nih.gov These intermediates are formed prior to the activation of the aryl halide. nih.gov The mechanism can proceed through processes like single electron transfer or iodine atom transfer, leading to the formation of short-lived radical pairs that rapidly convert to the final products. nih.gov

Furthermore, the concept of a ruthenacyclopropene intermediate has been proposed in the hydrosilylation of alkynes, explaining observed regio- and stereoselectivities. nih.govresearchgate.net This highlights the diversity of organometallic species that can be involved in these catalytic cycles. The formation of such intermediates is often the selectivity-determining step of the reaction.

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and transition states associated with transition metal-catalyzed transformations of phenanthrenone and related systems. nih.govrsc.orgrsc.org Density Functional Theory (DFT) is a commonly employed method for these investigations, providing detailed energetic and structural information about the reaction pathways. icm.edu.plresearchgate.netresearchgate.net

Computational studies can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. icm.edu.plresearchgate.net For example, in the ozonolysis of phenanthrene, a related polycyclic aromatic hydrocarbon, DFT calculations have been used to explore multiple mechanistic pathways. icm.edu.plresearchgate.net These calculations can determine the activation energies for different steps, such as the formation of a primary ozonide intermediate and its subsequent dissociation into a Criegee intermediate. icm.edu.plresearchgate.net The effect of solvent can also be modeled using approaches like the polarizable continuum model, which can significantly influence the energy barriers of the reaction. icm.edu.plresearchgate.net

In the context of transition metal catalysis, computational studies can help to understand the role of the metal and ligands in determining the reaction's selectivity. nih.govresearchgate.net For instance, calculations can explain why a particular catalyst favors one reaction pathway over another by comparing the energy barriers of the competing transition states. nih.govresearchgate.net This understanding is crucial for the rational design of new and improved catalysts. nih.govresearchgate.net

Moreover, computational methods can predict the reactivity of different substrates. For example, in the case of Cu-catalyzed meta-C-H activation, a proposed mechanism involving a Cu(III)-Ar intermediate predicted higher reactivity for more electron-deficient aryl groups, a prediction that was subsequently confirmed by experiments. nih.govresearchgate.net This synergy between computational and experimental chemistry is a powerful approach for advancing the field of organic synthesis. nih.govresearchgate.net

Interactive Table: Computational Methods in Mechanistic Studies

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| DFT (B3LYP, M06-2X) | Ozonolysis of Phenanthrene | Elucidation of reaction pathways and activation energies for intermediate formation. icm.edu.plresearchgate.net |

| DFT | Hydrosilylation of Alkynes | Proposal of a ruthenacyclopropene intermediate to explain selectivity. nih.govresearchgate.net |

| DFT | Cu-catalyzed C-H Activation | Prediction of substrate reactivity based on a Cu(III)-Ar intermediate. nih.govresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Definitive Solid-State Structures

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. By measuring the diffraction of X-rays by a crystalline sample, a detailed three-dimensional electron density map can be generated, revealing atomic positions with high precision.

Single crystal X-ray diffraction provides the most precise structural data, including bond lengths, bond angles, and torsional angles, which together define the exact conformation of the molecule in the crystal lattice. For a molecule like 10,10-dibenzyl-9(10H)-phenanthrenone, this analysis would unequivocally confirm the covalent framework and reveal the spatial orientation of the two benzyl (B1604629) groups attached to the C10 position of the phenanthrene (B1679779) core.

The key findings from a single crystal analysis would include the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) define the fundamental repeating unit of the crystal. The sterically hindered nature of the molecule, with two bulky benzyl groups at a single tetrahedral carbon, would likely result in significant twisting of the phenyl rings relative to the phenanthrene backbone to minimize steric strain. This complex 3D arrangement can only be definitively mapped by this technique. While specific experimental data for this exact compound is not publicly available, a hypothetical set of crystallographic parameters is presented below for illustrative purposes. researchgate.net

Table 1: Illustrative Single Crystal X-ray Diffraction Parameters for this compound

| Parameter | Value | Description |

| Formula | C₂₈H₂₂O | The molecular formula of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| Unit Cell: a | ~10.5 Å | Length of the 'a' axis of the unit cell. |

| Unit Cell: b | ~16.0 Å | Length of the 'b' axis of the unit cell. |

| Unit Cell: c | ~12.5 Å | Length of the 'c' axis of the unit cell. |

| Unit Cell: β | ~95° | The angle of the 'β' axis of the unit cell. |

| Volume | ~2090 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. libretexts.org Instead of using a single, perfect crystal, PXRD obtains a diffraction pattern from a large ensemble of randomly oriented crystallites. libretexts.orgyoutube.com This method is exceptionally useful for confirming the phase purity of a bulk sample, identifying different polymorphic forms, and determining unit cell parameters. youtube.comyoutube.com

A PXRD experiment generates a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). youtube.com This pattern serves as a unique "fingerprint" for a specific crystalline solid. youtube.com For this compound, comparing the PXRD pattern of a synthesized batch to a reference pattern calculated from single-crystal data would confirm the bulk sample's identity and purity. youtube.com The presence of sharp peaks indicates a highly crystalline material, while broad humps would suggest the presence of amorphous content. youtube.com The technique is instrumental in quality control and materials characterization in pharmaceutical and material sciences. youtube.comprotoxrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The number of signals in a spectrum corresponds to the number of chemically non-equivalent nuclei, the chemical shift (δ) indicates the electronic environment of the nucleus, the integration (for ¹H) reveals the relative number of protons, and the signal multiplicity (splitting pattern) details the number of neighboring protons. careerendeavour.com

For this compound, the ¹H NMR spectrum would be characterized by distinct regions. The aromatic protons on the phenanthrene backbone and the benzyl groups would resonate in the downfield region, typically between 7.0 and 8.5 ppm. researchgate.netresearchgate.net The methylene (B1212753) protons (CH₂) of the benzyl groups would appear as a singlet (or an AB quartet if they are diastereotopic) further upfield. Due to the molecular asymmetry, the eight protons of the phenanthrene ring system would be expected to be chemically non-equivalent, leading to a complex set of overlapping multiplets. Similarly, the protons on the two benzyl groups may show distinct signals.

The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each set of chemically equivalent carbon atoms. careerendeavour.com The carbonyl carbon (C=O) of the ketone is highly deshielded and would appear far downfield (>190 ppm). wisc.edu The sp²-hybridized aromatic carbons would resonate in the 110-150 ppm range, while the sp³-hybridized C10 and the benzylic methylene carbons would appear in the upfield region. wisc.eduorganicchemistrydata.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ||

| Aromatic-H | ~7.0 - 8.5 | Complex multiplets from 18 protons on the phenanthrene and benzyl rings. |

| Methylene-H (CH₂) | ~3.5 - 4.5 | Singlet or AB quartet for the 4 protons of the two benzyl groups. |

| ¹³C NMR | ||

| Carbonyl (C=O) | >190 | Ketone carbon. |

| Aromatic-C | ~120 - 150 | Aromatic carbons of the phenanthrene and benzyl rings. |

| Quaternary sp³-C (C10) | ~60 - 70 | The central carbon holding the two benzyl groups. |

| Methylene-C (CH₂) | ~40 - 50 | Carbons of the benzylic methylene groups. |

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected within a molecule, which is essential for assembling the complete structural puzzle. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of protons within the individual aromatic rings of the phenanthrene and benzyl moieties, helping to assign specific signals within the crowded aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon atom (one-bond C-H correlation). It is invaluable for assigning the carbon signals based on the more easily interpreted proton signals. Every CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.

Due to the significant steric hindrance around the C10 atom, the two benzyl groups in this compound may experience restricted rotation around the C10-CH₂ bonds. This type of dynamic behavior can be studied using variable-temperature (VT) NMR. At high temperatures, rapid rotation would average the signals, potentially showing sharp, simple patterns. As the temperature is lowered, rotation slows down, and the molecule may adopt one or more preferred conformations. This can lead to signal broadening, and eventually, if the exchange is slow enough on the NMR timescale, the emergence of separate signals for previously equivalent nuclei (e.g., the protons on the two faces of a phenyl ring).

NMR techniques can also probe supramolecular interactions. rsc.org While strong intermolecular interactions are not expected for this non-polar molecule in common NMR solvents, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other, irrespective of bonding. NOESY could confirm the spatial proximity between protons on the benzyl groups and nearby protons on the phenanthrene core, providing further evidence for the molecule's solution-state conformation. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a novel compound like this compound, it would be crucial for confirming its molecular weight and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected molecular formula for this compound is C₂₈H₂₂O. HRMS would aim to measure the mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺) to within a few parts per million (ppm) of its theoretical value.

Fragmentation Pattern Analysis for Structural Information

Electron ionization (EI) or other fragmentation techniques would be used to induce the breakdown of the parent molecule into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure. For this compound, one would expect to see characteristic fragments corresponding to the loss of benzyl groups (C₇H₇, 91 Da) and other key structural motifs. Analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of a molecule. These are essential for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance (or transmittance) versus wavenumber. For this compound, key expected absorptions would include:

C=O Stretch: A strong absorption band characteristic of the ketone functional group, typically appearing in the region of 1650-1750 cm⁻¹. The exact position would be influenced by the phenanthrene ring system. For comparison, the C=O stretch in 9,10-phenanthrenedione appears around 1675 cm⁻¹. nist.govnist.gov

Aromatic C-H Stretch: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the benzyl methylene groups would be expected just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

FTIR Data for 9,10-Phenanthrenedione (for illustrative purposes) nist.govnist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1675 | Strong | C=O Stretch |

| ~1595 | Medium | Aromatic C=C Stretch |

| ~1285 | Strong | C-C Stretch/C-H Bend |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as those found in aromatic ring systems. A Raman spectrum of this compound would provide additional information about the carbon skeleton of the phenanthrene and benzyl moieties.

Electronic Spectroscopy

Electronic spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing conjugated systems. The extensive aromatic system of the phenanthrene core in this compound would be expected to produce a complex UV-Vis spectrum with multiple absorption bands. For context, phenanthrene itself and its derivatives show strong absorptions in the UV region. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For an aromatic compound like a phenanthrenone (B8515091) derivative, one would expect to observe characteristic absorption bands corresponding to π → π* and n → π* transitions.

The phenanthrene core provides an extended π-conjugated system. The attachment of two benzyl groups at the C10 position would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 9(10H)-phenanthrenone, due to the extension of the chromophore. The carbonyl group (C=O) would introduce a weak n → π* transition at a longer wavelength.

A hypothetical UV-Vis spectrum for this compound dissolved in a solvent like ethanol (B145695) might exhibit the following features:

| Hypothetical Transition | Expected Wavelength Range (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Phenanthrene core) | 250-280 | High |

| π → π* (Extended conjugation) | 300-350 | Moderate to High |

| n → π* (Carbonyl group) | > 380 | Low |

Electronic Circular Dichroism (ECD) for Chiral Analysis and Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a crucial method for the analysis of chiral molecules. Since this compound possesses a stereogenic center at the C10 position (assuming the benzyl groups are different or that restricted rotation creates atropisomerism), it would exist as a pair of enantiomers. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral compounds.

The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, would be a mirror image for the two enantiomers. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific configuration (R or S), the absolute configuration of the enantiomers could be determined. The technique is highly sensitive to the spatial arrangement of atoms and the electronic transitions within the molecule.

Other Advanced Characterization Methodologies for Materials Science

Thermal Analysis (e.g., TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and phase transitions of a material.

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. The loss of the benzyl groups would likely be the initial decomposition step.

DTA measures the temperature difference between a sample and an inert reference. It can detect exothermic and endothermic processes. For this compound, one might observe an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition.

A hypothetical thermal analysis might reveal:

| Analysis | Observed Event | Hypothetical Temperature Range (°C) |

| DTA | Melting Point | 150 - 170 |

| TGA/DTA | Onset of Decomposition | > 300 |

Electron Microscopy (e.g., SEM-EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a solid sample. For a crystalline sample of this compound, SEM images would reveal the crystal habit, size, and surface features.

Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When coupled with SEM, it can provide the elemental composition of the viewed area. For this compound (C₂₈H₂₂O), an EDX spectrum would be expected to show strong peaks for carbon (C) and a smaller peak for oxygen (O), consistent with its molecular formula.

Advanced Analytical Techniques for Comprehensive Materials Characterization

A comprehensive characterization of this compound would also involve a suite of other advanced analytical techniques to confirm its structure and purity. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms in the molecule, showing characteristic signals for the aromatic protons and carbons of the phenanthrene and benzyl groups, as well as the quaternary carbon at C10 and the carbonyl carbon.

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which would further confirm the presence of the benzyl and phenanthrenone moieties.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the C=O stretch of the ketone, C-H stretches of the aromatic rings, and C=C stretches of the aromatic framework.

Computational Chemistry and Theoretical Modelling

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. Future research on 10,10-dibenzyl-9(10H)-phenanthrenone would likely employ these approaches.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations could provide insights into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be used to predict the spectroscopic properties of this compound. These calculations could simulate various types of spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), which would be invaluable for the experimental characterization of the compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound could be explored using molecular mechanics (MM) and molecular dynamics (MD) simulations. MM methods offer a computationally less expensive way to explore the potential energy surface of the molecule, identifying stable conformations. MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing how the benzyl (B1604629) groups move and interact with the phenanthrenone (B8515091) core.

Prediction of Intermolecular Interactions and Supramolecular Assemblies

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties and potential for forming supramolecular structures. Computational methods could be used to model these intermolecular interactions, such as van der Waals forces and potential pi-stacking, which would govern the packing of the molecules in a crystal lattice.

Theoretical Elucidation of Structure-Reactivity Relationships

A comprehensive computational study would aim to establish clear relationships between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure in silico (e.g., by changing substituents) and calculating the resulting changes in electronic properties and reactivity indices, researchers could develop a predictive understanding of how structural modifications would impact the compound's behavior.

Until dedicated computational studies on this compound are conducted and published, a detailed and scientifically accurate article on its theoretical and computational chemistry cannot be provided.

Exploration of Derivatives and Analogues of 10,10 Dibenzyl 9 10h Phenanthrenone

Design Principles for Structural Modification and Functionalization

The functionalization of the phenanthrenone (B8515091) skeleton is guided by several strategic principles aimed at achieving desired molecular properties. Modifications can be targeted at the phenanthrene (B1679779) rings, the benzylic substituents, or the ketone group.

Key design principles include:

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can alter the electron density distribution across the molecule. This influences its reactivity, photophysical properties, and potential as a photoredox catalyst. For instance, the functionalization of related phenanthrene-9,10-diones is a strategy to tune their electronic character for applications in visible-light photoredox catalysis. mdpi.com

Steric Control: The introduction of bulky substituents can influence the molecule's conformation and packing in the solid state. This is particularly relevant in the design of materials with specific optical or electronic properties.

Enhanced Conjugation: Extending the π-conjugated system by adding further aromatic or unsaturated groups can significantly alter the molecule's absorption and emission characteristics. This is a common strategy in the development of dyes, sensors, and organic electronic materials.

Introduction of Heteroatoms: Replacing carbon atoms with heteroatoms like nitrogen, oxygen, or sulfur can introduce new functionalities. researchgate.netnih.gov This can impart coordinating ability for metal ions, alter solubility, and create new possibilities for hydrogen bonding and other intermolecular interactions. researchgate.net

Saturation of the Core: Reducing the aromatic system to form dihydrophenanthrenone or other saturated analogues changes the three-dimensional shape from planar to a more complex geometry. nih.govnih.gov This significantly impacts the biological and physical properties of the molecule.

Common synthetic strategies to achieve these modifications include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions, which are effective for creating new carbon-carbon bonds to the phenanthrene core. nih.govespublisher.com Electrophilic substitution and nucleophilic addition reactions are also employed to introduce a wide range of functional groups.

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted phenanthrene derivatives often involves multi-step procedures starting from readily available precursors. Palladium-catalyzed reactions have proven to be particularly valuable for creating diverse analogues. espublisher.com For example, an efficient electrochemical method has been developed for the synthesis of 9-aryl-10-sulfonyl substituted phenanthrenes from internal alkynes and sulfonyl hydrazides, avoiding the need for metal catalysts or external oxidants. nih.gov Another approach involves the reaction of anions of 9-phenanthrol with aryl halides to produce 10-aryl-9-hydroxyphenanthrenes. researchgate.net

Characterization of these new analogues relies on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the precise structure, confirming the position of substituents, and providing information on the molecule's conformation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify key functional groups (like the carbonyl in the phenanthrenone core), while UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

The table below summarizes examples of synthesized phenanthrene analogues and the methods used for their synthesis and characterization.

Interactive Data Table: Synthesis and Characterization of Substituted Phenanthrene Analogues

| Derivative/Analogue | Synthetic Method | Key Characterization Techniques | Research Finding |

|---|---|---|---|

| 9-Aryl-10-sulfonyl phenanthrenes | Electrochemical reaction of internal alkynes with sulfonyl hydrazides | NMR, HRMS | Provides a green and mild route to functionalized phenanthrenes without metal catalysts. nih.gov |

| 10-Aryl-9-hydroxyphenanthrenes | Reaction of the anion of 9-phenanthrol with aryl halides | NMR, MS | Good yields (around 50%) were obtained for the synthesis of these 9,10-disubstituted phenanthrenes. researchgate.net |

| Aryl/hetero-aryl fused phenanthrenes | Diels-Alder reaction followed by 6π-electrocyclization and aromatization | Not specified | The methodology was found to be applicable for assembling a wide variety of phenanthrene derivatives in good to moderate yields. rsc.org |

| 3,6-Diferrocenylphenanthrene-9,10-dione | Suzuki-Miyaura cross-coupling reaction | 1H NMR, 13C{1H} NMR, X-ray crystallography | The spectroscopic data were consistent with the formulation as a diferrocenyl-functionalized phenanthrene-9,10-dione. nih.gov |

Heteroatom-Containing Derivatives and Their Coordination Properties

The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into the phenanthrene framework creates derivatives with unique properties, particularly in the field of coordination chemistry. These heteroatoms can act as Lewis basic sites, enabling the molecule to function as a ligand for metal ions.

A notable class of heteroatom-containing derivatives is the 9,10-bis(arylimino)-9,10-dihydrophenanthrenes (aryl-BIP). These rigid bis-nitrogen ligands are synthesized through a metal-mediated cyclodehydrogenation reaction. Studies have shown that these compounds can coordinate with metals like palladium. Upon coordination to palladium, the ligands, which typically exist in a Z,Z configuration in solution, undergo a conformational change to the E,E isomer. researchgate.net

Another example includes the synthesis of thioxanthen-9-one-10,10-dioxides, which are sulfur- and oxygen-containing analogues. These compounds can be synthesized in parallel libraries from precursors like 3-chlorothioxanthen-9-one-10,10-dioxide. nih.gov Furthermore, the reaction of 9-aminophenanthrene (B1211374) anions with o-dihalobenzenes can lead to ring closure, forming aza-indeno[1,2-l]phenanthrene, a pentacyclic aromatic system containing a nitrogen atom. researchgate.net

The coordination properties of these derivatives are critical for their potential use in catalysis, sensing, and the development of novel materials.

Interactive Data Table: Heteroatom-Containing Phenanthrene Derivatives and Their Properties

| Derivative Class | Heteroatom(s) | Synthesis Highlight | Coordination/Key Property |

|---|---|---|---|

| 9,10-Bis(arylimino)-9,10-dihydrophenanthrenes (aryl-BIP) | Nitrogen | Metal-mediated cyclodehydrogenation | Act as rigid bis-nitrogen ligands; undergo conformational change upon coordination to palladium. researchgate.net |

| Thioxanthen-9-one-10,10-dioxides | Sulfur, Oxygen | Parallel synthesis from 3-chloro or 3-carboxylic acid precursors | The library of compounds was screened for biological activity. nih.gov |

| Aza-indeno[1,2-l]phenanthrene | Nitrogen | Reaction of 9-aminophenanthrene anion with o-dihalobenzenes | Forms a pentacyclic aromatic condensed ring system. researchgate.net |

Phenanthrenone Analogues with Extended Conjugation Systems

Extending the π-conjugation of the phenanthrene core is a powerful strategy for tuning its optoelectronic properties. This is typically achieved by attaching other conjugated systems, such as aromatic rings or unsaturated linkers, to the phenanthrene backbone. Such modifications can lead to significant shifts in the absorption and emission spectra, making these derivatives suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics.

Research has demonstrated that effective conjugation can be achieved through the 3,6-positions of the phenanthrene ring. rsc.orgrsc.org An analogue of Crystal Violet, where the central phenyl ring is replaced by a 3,6-linked phenanthrene unit, shows that the phenanthrene nucleus can effectively transmit electronic effects between the terminal dimethylaminophenyl groups. rsc.org

The synthesis of 3,6-diferrocenylphenanthrene-9,10-dione is another example of creating an extended conjugation system. nih.gov This compound exhibits a significant positive solvatochromism, meaning its color changes with the polarity of the solvent. The maximum absorption wavelength (λ_max) shifts from 553 nm in cyclohexane (B81311) to 658 nm in 1,1,1,3,3,3-hexafluoro-2-propanol, indicating a strong intramolecular charge-transfer character facilitated by the extended conjugation between the electron-rich ferrocenyl units and the electron-accepting phenanthrene-9,10-dione core. nih.gov These properties are crucial for developing new types of sensors and electrochromic materials.

Dihydrophenanthrenone and Related Saturated Systems

Reduction of the phenanthrene aromatic system leads to the formation of dihydrophenanthrene, tetrahydrophenanthrene, and eventually perhydrophenanthrene derivatives. The most common of these are the 9,10-dihydrophenanthrenes, which have a non-planar, saturated bridge between two of the aromatic rings. These compounds are found in nature, particularly in certain species of orchids and yams. nih.govnih.govnih.gov

The synthesis of 9,10-dihydrophenanthrene (B48381) and its derivatives can be achieved through various methods. A common laboratory and industrial method is the catalytic hydrogenation of phenanthrene, often using nickel or palladium catalysts. espublisher.comresearchgate.net Palladium-catalyzed Heck reactions followed by a reverse Diels-Alder reaction have also been developed as a novel pathway to synthesize 9,10-dihydrophenanthrene derivatives. espublisher.comespublisher.comresearchgate.net

The physical and chemical properties of dihydrophenanthrenes differ significantly from their fully aromatic counterparts. For instance, 9,10-dihydrophenanthrene is a liquid at room temperature with a melting point between 30-35 °C. sigmaaldrich.comsigmaaldrich.com The saturation breaks the planarity and the extensive conjugation of the parent phenanthrene, leading to different spectroscopic and biological properties. Dihydrophenanthrene derivatives isolated from natural sources have been shown to possess various biological activities. nih.govnih.gov

Interactive Data Table: Properties of 9,10-Dihydrophenanthrene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂ | sigmaaldrich.com |

| Molecular Weight | 180.25 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 30-35 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 168-169 °C at 15 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Synthesis Method | Catalytic hydrogenation of phenanthrene | researchgate.netacs.org |

| Synthesis Method | Palladium-catalyzed Heck reaction | espublisher.comespublisher.comresearchgate.net |

Applications in Advanced Materials Science and Supramolecular Systems

10,10-Dibenzyl-9(10H)-phenanthrenone as a Key Building Block

The rigid and planar structure of the phenanthrene (B1679779) moiety makes it an excellent scaffold for the construction of larger, more complex molecular architectures. This compound, in particular, serves as a valuable precursor for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) and functional organic materials.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of novel PAHs with specific properties often relies on the use of versatile building blocks that can be chemically modified to tune their electronic structure and solid-state packing.

Derivatives of phenanthrene are important precursors in the synthesis of a wide variety of PAHs. espublisher.comresearchgate.net Synthetic strategies such as palladium-catalyzed Heck reactions and subsequent Reverse Diels-Alder reactions have been developed to create various phenanthrene derivatives. espublisher.comresearchgate.net These methods provide a pathway to synthesize homologous compounds and higher polynuclear aromatic hydrocarbons, which are valuable for both industrial and biomedical applications. espublisher.comresearchgate.net The phenanthrene skeleton is also found in numerous biologically active natural products. researchgate.net

| Starting Material | Reaction Type | Product | Application |

| Vinyl bromoaldehydes | Palladium-catalyzed 6π electrocyclic reaction | Substituted 9,10-dihydrophenanthrenes | Synthesis of PAHs |

| Aromatic bromoaldehydes | Palladium-catalyzed reaction | Phenanthrene and alkyl phenanthrenes | Synthesis of PAHs with tailored properties |

| Anions of 9-phenanthrol and 9-aminophenanthrene (B1211374) | Reaction with aryl halides | 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes | Synthesis of 9,10-disubstituted phenanthrenes |

The conductive properties of organic materials are closely linked to the degree of π-conjugation and intermolecular interactions. The extended aromatic system of phenanthrene-based molecules makes them promising candidates for the development of organic conductors. Phenanthrenes and other PAHs are known for their solubility in most organic solvents and exhibit various useful functions, including light sensitivity, heat resistance, and conductivity. espublisher.com

The synthesis of functionalized phenanthrenes allows for the introduction of various substituents that can influence the material's electronic properties and solid-state morphology. This tunability is crucial for optimizing the performance of organic electronic devices.

Catalytic Applications of Phenanthrenone-based Systems

The reactivity of the phenanthrenone (B8515091) core and its ability to participate in electron transfer processes have led to its exploration in various catalytic applications, particularly in the realm of photoredox catalysis and as a structural motif in ligand design for organometallic catalysis.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. mdpi.comresearchgate.netpreprints.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive intermediates.

While many photoredox catalysts are based on expensive transition metal complexes, there is a growing interest in the development of purely organic photocatalysts. mdpi.com In this context, 9,10-phenanthrenedione, a derivative of phenanthrenone, has been identified as an inexpensive and effective organophotoredox catalyst. mdpi.comresearchgate.netpreprints.org It has been successfully employed in dual catalytic systems, for instance, with a Lewis acid like Zn(OTf)₂, for the functionalization of various organic molecules. mdpi.comresearchgate.netpreprints.org The use of simple and cheap organic dyes like 9,10-phenanthrenedione, in conjunction with visible light sources such as white LEDs and air as the terminal oxidant, represents a greener and more sustainable approach to chemical synthesis. mdpi.comresearchgate.netpreprints.org

| Photocatalyst | Reaction Type | Substrates | Key Features |

| 9,10-Phenanthrenedione | Friedel-Crafts reaction | 3,4-dihydro-1,4-benzoxazin-2-ones and indoles | Inexpensive, dual catalytic system, visible light, air as oxidant |

| Eosin Y | Phosphonylation | Bromo-substituted 1,10-phenanthrolines | Transition-metal-free, mild conditions |

Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds are widely used as catalysts in a vast array of industrial and research chemical reactions. wikipedia.orgnih.gov The performance of an organometallic catalyst is highly dependent on the nature of the ligands coordinated to the metal center. Ligands play a crucial role in modulating the steric and electronic properties of the metal, thereby influencing the catalyst's activity, selectivity, and stability.

The rigid framework and potential for functionalization make phenanthrene derivatives attractive candidates for ligand design in organometallic catalysis. The introduction of coordinating groups onto the phenanthrene scaffold can lead to the formation of novel ligands with unique properties. For instance, phenanthroline-based ligands, which share a similar polycyclic aromatic structure, are widely used in catalysis and materials science. nih.gov However, the synthesis of functionalized phenanthrolines can be challenging due to the chelating nature of the 1,10-phenanthroline (B135089) core, which can deactivate transition metal catalysts used in their synthesis. nih.gov

The development of new synthetic routes to functionalized phenanthrene and phenanthroline derivatives is therefore of significant importance for the advancement of organometallic catalysis.

Supramolecular Chemistry of Phenanthrenone Derivatives

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of many biological processes and has significant potential in materials science for the bottom-up fabrication of functional nanostructures.

The planar aromatic surface of phenanthrenone derivatives makes them ideal candidates for participating in π-π stacking interactions, a key driving force in the self-assembly of many supramolecular systems. By strategically modifying the periphery of the phenanthrenone core with functional groups capable of forming other non-covalent interactions, it is possible to direct the self-assembly process to form specific architectures with desired properties. For example, the introduction of hydrogen-bonding moieties or long alkyl chains can be used to control the packing of the molecules in the solid state or in solution.

The study of phenanthrene derivatives isolated from natural sources, such as those from Cremastra appendiculata, reveals a wide diversity of structures, including dimers and compounds with complex fused ring systems. nih.gov This natural diversity highlights the potential for phenanthrene-based molecules to form intricate supramolecular assemblies.

Host-Guest Complexation and Molecular Recognition Phenomena

There is no specific research available detailing the use of this compound as a host molecule in host-guest complexation studies. The bulky dibenzyl groups at the C10 position create a sterically hindered environment, which could potentially form a unique cavity for guest recognition. However, without experimental data, the binding affinities, selectivity, and thermodynamic parameters of such potential complexes remain purely speculative. The core phenanthrenone structure offers a rigid, aromatic platform, but the specific influence of the dibenzyl substituents on molecular recognition phenomena has not been documented.

Self-Assembly Strategies for Ordered Molecular Architectures

While the self-assembly of phenanthrene derivatives is a known phenomenon, no studies have been published that specifically describe the self-assembly strategies of this compound. The interplay of its rigid core and the flexible, bulky benzyl (B1604629) groups could theoretically lead to complex, ordered architectures. The potential for specific packing motifs, such as columnar or lamellar structures, driven by intermolecular interactions, has not been investigated.

Role of Non-Covalent Interactions

The molecular structure of this compound suggests the potential for several non-covalent interactions that are crucial in supramolecular chemistry. These would include:

π-π Stacking: The multiple aromatic rings (phenanthrene core and two benzyl groups) provide extensive surface area for π-π stacking interactions, which could drive the formation of aggregated structures.

Van der Waals Forces: The large size and surface area of the molecule would lead to significant Van der Waals forces, contributing to molecular packing and stability in a condensed phase.

However, without crystallographic or spectroscopic data, the specific nature and geometric arrangement of these interactions in the solid state or in solution are unknown. There is no information on its participation in hydrogen bonding (as it lacks classical donor/acceptor groups) or in the formation of metal-ligand coordination complexes.

Development of Mechanically Linked Molecules and Molecular Machines

The synthesis of mechanically interlocked molecules such as rotaxanes or catenanes requires specific functional groups and templating strategies. There is no literature to suggest that this compound has been employed as a component, such as a bulky stopper or a station, in the construction of molecular machines. Its rigid structure could make it a candidate for such applications, but the necessary synthetic modifications and templating studies have not been reported.

Advanced Functional Materials Development through Strategic Derivatization

Strategic derivatization of a core molecule is a common approach to developing advanced functional materials. While phenanthrene and its simpler derivatives are known precursors for materials with applications in organic electronics (e.g., organic light-emitting diodes, OLEDs), there are no published studies on the derivatization of the this compound scaffold for such purposes. The introduction of functional groups onto the phenanthrene core or the benzyl substituents could theoretically tune its electronic, optical, or self-assembly properties, but this area remains unexplored.

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of complex, sterically hindered phenanthrene (B1679779) cores like that in 10,10-dibenzyl-9(10H)-phenanthrenone remains a challenge. Future research will likely pivot from traditional methods towards more sophisticated and efficient catalytic systems.

Modern synthetic strategies that could be adapted for the construction of this target molecule are numerous. Palladium-catalyzed reactions, for instance, have become indispensable for forming C-C bonds in complex aromatic systems. researchgate.net A novel approach for synthesizing 9,10-dihydrophenanthrenes involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, a methodology that could be explored for creating the core structure. espublisher.comespublisher.com Furthermore, palladium-catalyzed [3+3] annulation presents a powerful tool for constructing PAHs from smaller aromatic fragments, offering a potential convergent route to the phenanthrenone (B8515091) skeleton. rsc.org

Alternative pathways that merit investigation include the Phenyl-Addition/dehydroCyclization (PAC) mechanism, which has been identified as an efficient high-temperature route to complex aromatic structures. researchgate.net Research into the reaction of 9-phenanthrol anions with aryl halides has also opened new avenues for creating 9,10-disubstituted phenanthrenes, which could potentially be adapted for the dibenzyl derivative. researchgate.net

| Potential Synthetic Method | Key Features | Potential Application to Target Compound |

| Palladium-Catalyzed Heck Reaction | Followed by Reverse Diels-Alder reaction; good yields for 9,10-dihydrophenanthrenes. espublisher.comespublisher.com | Synthesis of the core 9(10H)-phenanthrenone ring system. |

| Palladium-Catalyzed [3+3] Annulation | Cross-coupling of dibromoaromatics with PAH boronic esters. rsc.org | Convergent synthesis from two smaller, functionalized aromatic fragments. |

| Phenyl-Addition/dehydroCyclization (PAC) | High-temperature process for rapid molecular mass growth. researchgate.net | A potential, albeit harsh, method for forming the polycyclic core. |

| Anion-Aryl Halide Coupling | Reaction of 9-phenanthrol anions with aryl halides. researchgate.net | A route to introduce substituents at the C10 position, followed by oxidation. |

Deeper Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of the reaction mechanisms underpinning the synthesis and subsequent functionalization of this compound is paramount for optimizing reaction conditions and discovering new transformations. The palladium-catalyzed reactions often proposed for its synthesis are mechanistically complex.

Future studies should employ a combination of kinetic analyses, isotope labeling, and computational modeling to elucidate these pathways. For example, in palladium-catalyzed C-H olefination reactions, detailed mechanistic studies have shown that the C-H activation step is often rate-determining and that ligands can trigger the formation of more reactive cationic palladium species. nih.govrsc.org Investigating the catalytic cycle of cross-coupling reactions involving phenanthrene precursors would be crucial. Studies on related systems have focused on identifying the active Pd(0) species, understanding the catalyst's resting state, and probing the effect of byproducts like sulfur dioxide on catalytic activity. acs.orgmit.edu

Moreover, understanding the mechanism of reactions on the phenanthrene core itself is vital. For instance, the iron(III) chloride-catalyzed reaction of 9,10-phenanthrenequinone with ketones proceeds through a sequence of aldol (B89426) condensation, dehydration, and cyclization, offering pathways to furan-annulated products. rsc.org Applying similar mechanistic scrutiny to reactions involving this compound could reveal new reactivity patterns and synthetic opportunities.

Rational Design of Next-Generation Catalysts and Functional Materials

The unique three-dimensional structure of this compound, combining a rigid phenanthrene core with flexible benzyl (B1604629) groups, makes it an attractive scaffold for designing new catalysts and functional materials.